molecular formula C18H18N2S B2809800 5-phenyl-2-[4-(propan-2-yl)phenyl]-1H-imidazole-4-thiol CAS No. 1325306-39-5

5-phenyl-2-[4-(propan-2-yl)phenyl]-1H-imidazole-4-thiol

Cat. No.: B2809800
CAS No.: 1325306-39-5
M. Wt: 294.42
InChI Key: OIAJQFJCAOHCLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound 5-phenyl-2-[4-(propan-2-yl)phenyl]-1H-imidazole-4-thiol (IUPAC name) is an imidazole derivative with a thiol (-SH) group at position 4, a phenyl substituent at position 5, and a 4-isopropylphenyl group at position 2. Its molecular formula is C₁₈H₁₈N₂S, with a molecular weight of 294.4 g/mol and CAS number 851175-86-5 .

Properties

IUPAC Name

5-phenyl-2-(4-propan-2-ylphenyl)-1H-imidazole-4-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-12(2)13-8-10-15(11-9-13)17-19-16(18(21)20-17)14-6-4-3-5-7-14/h3-12,21H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAJQFJCAOHCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-2-[4-(propan-2-yl)phenyl]-1H-imidazole-4-thiol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-isopropylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with thiourea to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-2-[4-(propan-2-yl)phenyl]-1H-imidazole-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

    Substitution: The phenyl and isopropylphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-phenyl-2-[4-(propan-2-yl)phenyl]-1H-imidazole-4-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-phenyl-2-[4-(propan-2-yl)phenyl]-1H-imidazole-4-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Imidazole Derivatives

Imidazole derivatives are pharmacologically significant due to their versatility in drug design. Below is a detailed comparison with analogous compounds:

Substituent-Driven Structural Comparisons

Substituents on the Imidazole Core
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-Ph, 2-[4-(iPr)Ph], 4-SH C₁₈H₁₈N₂S 294.4 Thiol group enhances metal binding
5-(4-Bromophenyl)-1-[4-(difluoromethoxy)Ph]-1H-imidazole-2-thiol 5-BrPh, 1-[4-(CF₃O)Ph], 2-SH C₁₆H₁₀BrF₂N₂OS 399.2 Bromine and trifluoromethoxy groups increase lipophilicity
5-Methyl-2-phenyl-1H-imidazole-4-methanol 5-Me, 2-Ph, 4-CH₂OH C₁₁H₁₂N₂O 188.2 Hydroxymethyl improves water solubility
(5-(3,5-Dichlorophenylthio)-4-isopropyl-1-n-propyl-1H-imidazol-2-yl)methanol 3,5-Cl₂PhS, 4-iPr, 2-CH₂OH C₁₇H₂₁Cl₂N₂OS 390.3 Dichlorophenylthio enhances electrophilicity
Functional Group Influence
  • Thiol (-SH) vs. Methanol-substituted derivatives (e.g., ) exhibit higher polarity, improving aqueous solubility but reducing membrane permeability.
  • Halogenated vs. Alkyl Substituents: Bromine and chlorine atoms (e.g., ) increase molecular weight and lipophilicity, favoring blood-brain barrier penetration.

Pharmacological and Physicochemical Properties

Property Target Compound 5-(4-Bromophenyl)-1-[4-(CF₃O)Ph]-1H-imidazole-2-thiol 5-Methyl-2-phenyl-1H-imidazole-4-methanol
LogP (Predicted) ~4.2 (highly lipophilic) ~5.1 ~1.8
Solubility Low in water Very low Moderate in polar solvents
Bioactivity Not reported Antimicrobial (inferred from similar compounds ) Intermediate in anticancer agents

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.